![molecular formula C13H9ClFNO B187465 N-(3-Chloro-4-fluorophenyl)benzamide CAS No. 64141-28-2](/img/structure/B187465.png)
N-(3-Chloro-4-fluorophenyl)benzamide
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Description
N-(3-Chloro-4-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C13H9ClFNO and its molecular weight is 249.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry
N-(3-Chloro-4-fluorophenyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including substitution reactions where chlorine or fluorine can be replaced by other functional groups. This versatility makes it a valuable intermediate in organic synthesis.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors involved in cancer progression or microbial resistance. For example, its derivatives have been evaluated for their inhibitory effects on tyrosinase, an enzyme linked to melanin production, suggesting potential applications in skin-related therapies .
Medicinal Chemistry
The compound is under investigation as a pharmaceutical intermediate . Its derivatives have shown promising results in preclinical studies for treating various conditions, including fungal infections and certain types of cancer. The presence of the 3-chloro-4-fluorophenyl moiety enhances its interaction with biological targets, improving efficacy compared to related compounds .
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within the industry. Its unique chemical properties allow it to be employed in formulating specialty chemicals that require specific reactivity profiles.
Case Study 1: Anticancer Activity
A study focused on synthesizing benzamide derivatives containing the 3-chloro-4-fluorophenyl group demonstrated significant anticancer activity against various cancer cell lines. The derivatives showed IC50 values comparable to established anticancer drugs, indicating their potential as new therapeutic agents .
Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of this compound derivatives revealed that some compounds exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics. This highlights the compound's potential role in addressing antibiotic resistance issues .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBMZLQPODRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341051 |
Source
|
Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64141-28-2 |
Source
|
Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.